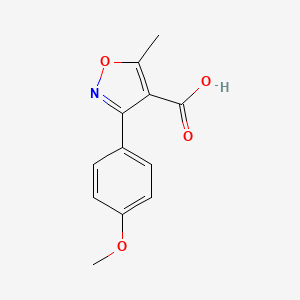

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDPECCMAKOJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381539 | |

| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93041-45-3 | |

| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest for researchers in drug development and medicinal chemistry. This document details the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is primarily achieved through a two-step process. The initial step involves the formation of the isoxazole ring through a cyclocondensation reaction to yield an ester intermediate, ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

The key starting materials for this synthesis are 4-methoxybenzaldehyde oxime and ethyl acetoacetate. The formation of the isoxazole ring is facilitated by an oxidizing agent, such as chloramine-T trihydrate. The subsequent hydrolysis is a standard saponification reaction using a base like sodium hydroxide.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

This step involves the formation of the isoxazole ring from 4-methoxybenzaldehyde oxime and ethyl acetoacetate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Methoxybenzaldehyde oxime | 151.16 | 1.00 | 6.61 |

| Ethyl acetoacetate | 130.14 | 1.72 | 13.22 |

| Chloramine-T trihydrate | 281.69 | 1.86 | 6.60 |

| Ethanol | - | As needed | - |

| Diethyl ether | - | 25 mL | - |

| 10% Sodium hydroxide solution | - | 25 mL | - |

| Saturated brine solution | - | 10 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.61 mmol), ethyl acetoacetate (1.72 g, 13.22 mmol), and chloramine-T trihydrate (1.86 g, 6.60 mmol) is prepared.[1][2]

-

The mixture is gently warmed on a water bath for 3 hours.[1][2] The reaction should be monitored, for example by Thin Layer Chromatography (TLC), to determine completion.

-

After the reaction is complete, the mixture is cooled to room temperature.[1][2]

-

The sodium chloride precipitate formed during the reaction is removed by filtration and washed with a small amount of ethanol.[1][2]

-

The filtrate and washings are combined and the solvent is removed under reduced pressure using a rotary evaporator.[1][2]

-

The resulting residue is extracted with diethyl ether (25 mL).[1][2]

-

The ether layer is washed successively with water (25 mL), 10% sodium hydroxide solution (25 mL), and a saturated brine solution (10 mL).[1][2]

-

The organic layer is then dried over anhydrous sodium sulfate.[1][2]

-

Finally, the solvent is evaporated to yield the crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate as a solid.[1][2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

This step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | 261.27 | Starting material from Step 1 |

| 10% Sodium hydroxide solution | - | As needed |

| Dilute hydrochloric acid | - | As needed |

Procedure:

-

The crude ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate obtained from Step 1 is refluxed with a 10% aqueous solution of sodium hydroxide for 4 hours.[1][2]

-

The progress of the hydrolysis can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then acidified with dilute hydrochloric acid until the product precipitates out.[1][2]

-

The resulting solid, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.

Data Presentation

Physicochemical Data of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid:

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molar Mass | 233.22 g/mol |

| Appearance | White solid |

Crystallographic Data:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 6.4147 (2) Å |

| b | 14.6321 (6) Å |

| c | 11.9911 (5) Å |

| β | 97.220 (2)° |

| Volume | 1116.57 (7) ų |

| Z | 4 |

(Data obtained from single-crystal X-ray diffraction studies)[1]

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Synthesis pathway of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic organic compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The document details its known and predicted properties, including molecular structure, melting point, and estimated values for boiling point, pKa, lipophilicity, and aqueous solubility. Detailed experimental protocols for the synthesis of the compound and the determination of its key physicochemical parameters are provided. Furthermore, this guide explores the potential biological significance of this isoxazole derivative, focusing on its plausible mechanism of action as an inhibitor of Aurora kinases, a family of enzymes implicated in cancer pathogenesis. A proposed signaling pathway illustrates this inhibitory action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. This section summarizes the known and predicted properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Quantitative Data Summary

A compilation of the available and estimated quantitative physicochemical data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1. Experimentally determined values are provided where available, supplemented by computationally predicted values for properties that have not been empirically measured.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | Experimental[1][2][3] |

| Molecular Weight | 233.22 g/mol | Experimental[1][2][3] |

| Melting Point | 190-195 °C | Experimental[4] |

| Boiling Point | 415.7 ± 45.0 °C | Predicted |

| pKa (acidic) | 3.5 - 4.5 | Predicted |

| logP (Lipophilicity) | 2.5 - 3.5 | Predicted |

| Aqueous Solubility | Low | Predicted |

| CAS Number | 93041-45-3 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. This section outlines the experimental protocols for the synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the general procedures for determining its key physicochemical properties.

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound involves a multi-step process beginning with the formation of an isoxazole ester, followed by hydrolysis to yield the final carboxylic acid.[1][3]

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

-

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is prepared.

-

The mixture is gently warmed on a water bath for 3 hours.

-

After the reaction, the mixture is cooled to room temperature.

-

The precipitated sodium chloride is removed by filtration and washed with ethanol.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The resulting residue is extracted with diethyl ether (25 mL).

-

The ether layer is washed successively with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and a saturated brine solution (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude isoxazole ester as a white solid.

Step 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

-

The crude isoxazole ester from Step 1 is refluxed with a 10% aqueous sodium hydroxide solution for 4 hours.

-

After the reaction is complete, the mixture is cooled.

-

The solution is acidified with dilute hydrochloric acid.

-

The resulting precipitate, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, is collected by filtration.

A visual representation of the synthesis workflow is provided below.

Determination of Physicochemical Properties

The following are general, established protocols for the experimental determination of the physicochemical properties listed in this guide.

2.2.1. Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

A small amount of the dried, crystalline sample is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block apparatus equipped with a thermometer.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

2.2.2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid can be determined by potentiometric titration.

-

A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

2.2.3. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

2.2.4. Aqueous Solubility Determination

The aqueous solubility of the compound can be determined by the shake-flask method.

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

A generalized workflow for the determination of these key physicochemical properties is depicted below.

Potential Biological Activity: Aurora Kinase Inhibition

Recent studies have indicated that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is being investigated for its potential antitumor activity, specifically as an inhibitor of Aurora kinases.[1][2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[5][6] Overexpression of these kinases is frequently observed in various human cancers and is associated with tumorigenesis.[5][6][7]

The Aurora Kinase Signaling Pathway in Cancer

The Aurora kinase family consists of three main members in mammals: Aurora A, Aurora B, and Aurora C.[5][6] They are key regulators of cell division, ensuring the proper segregation of chromosomes into daughter cells.

-

Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.[7][8]

-

Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[5][7]

-

Aurora C has functions that overlap with Aurora B and is highly expressed in meiotic cells.

In many cancers, the overexpression of Aurora kinases leads to mitotic errors, resulting in aneuploidy (an abnormal number of chromosomes), which is a hallmark of cancer cells.[5][7] This genomic instability can drive tumor progression and resistance to therapy. Therefore, inhibiting Aurora kinases has emerged as a promising strategy for cancer treatment.[5][7]

Proposed Mechanism of Action

Small molecule inhibitors of Aurora kinases typically act by competing with ATP for binding to the kinase's active site.[9][10] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the mitotic process. This can lead to a variety of cellular outcomes, including cell cycle arrest, polyploidy, and ultimately, apoptosis (programmed cell death) in cancer cells.

The proposed inhibitory action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid on the Aurora kinase signaling pathway is illustrated in the following diagram.

Conclusion

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an anticancer agent through the inhibition of Aurora kinases. This technical guide has provided a detailed summary of its physicochemical properties, including both experimental and predicted data, to aid in its further investigation and development. The outlined experimental protocols offer a basis for the consistent and reproducible characterization of this and similar molecules. The elucidation of its interaction with the Aurora kinase signaling pathway provides a strong rationale for its continued exploration in oncology research. This compilation of data and methodologies is intended to facilitate future studies aimed at fully characterizing the therapeutic potential of this promising isoxazole derivative.

References

- 1. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. 93041-45-3 Cas No. | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BI 811283 - Wikipedia [en.wikipedia.org]

Unveiling the Solid-State Architecture: A Crystallographic Analysis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of a key biological pathway potentially targeted by this class of compounds.

Crystallographic Data Summary

The crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.4147 (2) Å |

| b | 14.6321 (6) Å |

| c | 11.9911 (5) Å |

| α | 90° |

| β | 97.220 (2)° |

| γ | 90° |

| Volume | 1116.57 (7) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.045 |

| wR-factor | 0.125 |

Table 1: Crystal Data and Structure Refinement Details. This table summarizes the fundamental crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

Molecular Geometry and Intermolecular Interactions

The molecular structure reveals a dihedral angle of 42.52 (8)° between the phenyl and isoxazole rings. The carboxylic acid group is nearly coplanar with the isoxazole ring, with a dihedral angle of 5.3 (2)°. In the crystal, molecules form inversion dimers through O—H···O hydrogen bonds, creating R²₂(8) ring motifs. These intermolecular interactions are crucial in stabilizing the crystal packing.

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (deg) |

| O17—H17···O16ⁱ | 0.82 | 1.79 | 2.6034 (16) | 173 |

Table 2: Hydrogen Bond Geometry. This table details the geometric parameters of the key hydrogen bonding interaction observed in the crystal structure. Symmetry code: (i) -x+1, -y+1, -z.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the replication and validation of scientific findings. The following sections outline the key experimental procedures used in the synthesis and crystallographic analysis of the title compound.

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound was achieved through a multi-step process. Initially, 4-methoxybenzaldehyde oxime was reacted with ethyl acetoacetate and chloramine-T trihydrate on a water bath for three hours. Following the reaction, the mixture was cooled, and the resulting solid was processed to yield the isoxazole ester. This ester was then refluxed with 10% sodium hydroxide for four hours. Finally, acidification of the reaction mixture with dilute hydrochloric acid afforded the desired 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a diffractometer.

Data Collection: X-ray diffraction data were collected at 296 K using a Bruker APEXII CCD diffractometer with Mo Kα radiation. A total of 11,200 reflections were measured, of which 2811 were independent.

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Potential Biological Relevance: The Aurora Kinase Signaling Pathway

Isoxazole derivatives are known to exhibit a wide range of biological activities, and it has been suggested that this compound may have potential as an antitumor agent targeting aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.

Aurora Kinase A (AURKA) is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[3] Aurora Kinase B (AURKB) is a key component of the chromosomal passenger complex, which is essential for correct chromosome segregation and cytokinesis.[2] Aurora Kinase C (AURKC) is predominantly expressed in meiotic cells, but its overexpression in somatic cells has been linked to tumorigenesis.[2]

The inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells, highlighting their therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Properties

-

IUPAC Name: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

-

CAS Number: 93041-45-3

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic Protons (ortho to isoxazole) |

| ~6.9 - 7.1 | Doublet | 2H | Aromatic Protons (meta to isoxazole) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

| ~2.5 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carboxylic Acid Carbon (-COOH) |

| ~160-165 | Isoxazole Carbon (C=N) |

| ~160 | Aromatic Carbon (C-OCH₃) |

| ~155-160 | Isoxazole Carbon (C-O) |

| ~128-130 | Aromatic Carbons (CH, ortho) |

| ~120-125 | Aromatic Carbon (C-isoxazole) |

| ~114-116 | Aromatic Carbons (CH, meta) |

| ~110-115 | Isoxazole Carbon (C-COOH) |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~12-15 | Methyl Carbon (-CH₃) |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610 | Strong | C=N stretch (Isoxazole) |

| ~1500-1600 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Asymmetric, Aryl Ether) |

| ~1020 | Medium | C-O stretch (Symmetric, Aryl Ether) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 233 | Moderate | [M]⁺ (Molecular Ion) |

| 218 | Moderate | [M - CH₃]⁺ |

| 188 | Strong | [M - COOH]⁺ |

| 135 | Strong | [CH₃OC₆H₄C≡O]⁺ |

| 107 | Moderate | [CH₃OC₆H₄]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 43 | Moderate | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [1][2][3]

This protocol involves a two-step synthesis: the formation of the isoxazole ester followed by its hydrolysis.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

-

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is heated in a water bath for 3 hours.

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The residue is extracted with diethyl ether (25 mL).

-

The ether layer is washed successively with water (25 mL), 10% sodium hydroxide solution (25 mL), and saturated brine solution (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.

Step 2: Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

-

The crude isoxazole ester from Step 1 is refluxed with 10% aqueous sodium hydroxide solution for 4 hours.

-

After the reaction is complete, the mixture is cooled.

-

The solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The resulting solid is collected by filtration, washed with water, and dried to afford the final product.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and a conceptual drug discovery pathway for isoxazole derivatives.

Caption: Synthetic pathway for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Caption: Conceptual drug discovery workflow for isoxazole-based compounds.

References

Technical Guide: Unraveling the Mechanism of Action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanisms of action for the novel compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Based on its structural characteristics as a substituted isoxazole, two primary biological activities are explored: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Aurora Kinase inhibition. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from research on structurally related isoxazole derivatives to propose likely signaling pathways and biological effects. Detailed experimental protocols for assays crucial to validating these hypotheses are provided, alongside illustrative data tables and pathway diagrams to facilitate further research and drug development efforts.

Introduction

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound featuring a central isoxazole scaffold. The isoxazole ring system is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The structural alerts within this particular molecule, namely the carboxylic acid group and the substituted aromatic rings, suggest potential interactions with nuclear receptors and protein kinases. This guide focuses on two such potential targets: the Peroxisome Proliferator-Activated Receptors (PPARs) and Aurora Kinases, both of which are significant targets in metabolic diseases and oncology, respectively.

Putative Mechanism of Action 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The structural resemblance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to known isoxazole-based PPAR agonists strongly suggests its potential to modulate this family of nuclear receptors. PPARs (PPARα, PPARγ, and PPARβ/δ) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

Signaling Pathway

Upon binding to a PPAR agonist, the receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Biological Activity (Hypothetical)

While specific data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not available, Table 1 presents hypothetical quantitative data based on the activities of structurally similar isoxazole-based PPAR agonists found in the literature. These values would typically be determined using the experimental protocols outlined in Section 4.

| Parameter | PPARα | PPARγ | PPARβ/δ | Reference Compound (EC50) |

| EC50 (µM) | 2.5 | 15.2 | > 50 | Fenofibrate (10 µM for PPARα) |

| Fold Activation (at 10 µM) | 8.5 | 3.2 | 1.5 | Rosiglitazone (15-fold for PPARγ) |

| Binding Affinity (Ki, µM) | 1.8 | 12.5 | > 50 | GW7647 (0.002 µM for PPARα) |

Table 1: Hypothetical Quantitative Data for PPAR Agonist Activity.

Putative Mechanism of Action 2: Aurora Kinase Inhibition

A publication has suggested the potential for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to exhibit antitumor activity through the inhibition of Aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancer.

Signaling Pathway

Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Quantitative Biological Activity (Hypothetical)

Table 2 provides hypothetical quantitative data for the inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora kinases, based on known inhibitors with similar scaffolds.

| Parameter | Aurora A | Aurora B | Aurora C | Reference Compound (IC50) |

| IC50 (µM) | 0.85 | 1.2 | 5.6 | Alisertib (0.0012 µM for Aurora A) |

| % Inhibition (at 1 µM) | 65% | 45% | 15% | Danusertib (Potent inhibitor of all Auroras) |

| Binding Affinity (Kd, µM) | 0.5 | 0.9 | 4.2 | Tozasertib (nM affinity for all Auroras) |

Table 2: Hypothetical Quantitative Data for Aurora Kinase Inhibitory Activity.

Experimental Protocols

To validate the putative mechanisms of action, the following experimental protocols are recommended.

PPAR Agonist Activity Assays

This cell-based assay is a primary method for quantifying the activation of PPARs.

Protocol:

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in 96-well plates. Co-transfect with a PPAR expression vector (for α, γ, or β/δ), a PPRE-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or a reference agonist.

-

Lysis and Measurement: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold activation relative to a vehicle control.

Aurora Kinase Inhibition Assay

This biochemical assay measures the activity of the kinase by quantifying the amount of ADP produced.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human Aurora A or B kinase, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP in a kinase buffer.

-

Compound Addition: Add varying concentrations of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid or a reference inhibitor.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Stop the reaction and detect kinase activity. For the ADP-Glo™ assay, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure the luminescent signal, which is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on its structural similarity to known active compounds, it is hypothesized to act as a PPAR agonist and/or an Aurora kinase inhibitor. The experimental protocols detailed in this guide provide a clear path for the validation of these putative mechanisms of action. Further investigation, including the quantitative assays described, will be crucial in elucidating the precise biological activity and therapeutic potential of this compound. The provided diagrams and hypothetical data tables serve as a valuable resource for researchers embarking on the biological characterization of this and related isoxazole derivatives.

References

Potential Biological Targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: An In-depth Technical Guide

Affiliation: Google Research

Abstract

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole class of heterocyclic molecules. While specific biological activity data for this particular compound is not extensively available in the public domain, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This technical guide consolidates the current understanding of the potential biological targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid based on the known activities of structurally related isoxazole derivatives. The primary putative targets identified through this analysis are Aurora kinases, Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptor 40 (GPR40). This document outlines the rationale for considering these targets, summarizes the general biological roles of these targets, and provides detailed hypothetical experimental protocols for investigating the interaction of the compound with these targets.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, with its distinct substitution pattern, presents a subject of interest for the exploration of novel therapeutic agents. A 2013 study detailing the synthesis and crystal structure of this compound alluded to its potential antitumor activity against Aurora kinases, though follow-up data has not been publicly disseminated.[2][3][4] Furthermore, the structural similarities to other known isoxazole-based modulators of nuclear receptors and G-protein coupled receptors suggest other potential biological targets.

This guide provides a comprehensive overview of the most probable biological targets for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and furnishes detailed experimental methodologies for their validation.

Potential Biological Targets

Based on the chemical structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid and the established pharmacology of related isoxazole-containing molecules, three primary potential biological targets have been identified:

-

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and glucose homeostasis. PPARs are established drug targets for the treatment of metabolic disorders.

-

G-protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), this receptor is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. GPR40 is a target for the development of novel anti-diabetic drugs.

Aurora Kinases as Potential Targets

The initial suggestion of anti-tumor activity points towards the Aurora kinase family (Aurora A, B, and C) as plausible targets. Many small molecule inhibitors of Aurora kinases feature heterocyclic scaffolds similar to the isoxazole ring system.

Rationale

A publication by Chandra et al. (2013) explicitly mentioned that the "potential antitumor activity against the aurora kinase enzyme will be described later" for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[2][3][4] Although the specific data is not yet published, this provides a strong rationale for investigating this target class.

Signaling Pathway

Experimental Protocols

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Aurora kinases A and B.

-

Principle: A radiometric assay using [γ-³³P]ATP or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be employed to measure the phosphorylation of a specific substrate by the kinase in the presence and absence of the test compound.

-

Procedure:

-

Recombinant human Aurora A and Aurora B kinases are incubated with a known substrate (e.g., myelin basic protein or a specific peptide substrate).

-

The kinase reaction is initiated by the addition of ATP (spiked with [γ-³³P]ATP for radiometric assay or unlabeled ATP for fluorescence-based assays).

-

The test compound is added at various concentrations to determine the dose-dependent inhibition.

-

For radiometric assays, the reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity is quantified using a scintillation counter.

-

For fluorescence-based assays, the amount of ADP produced is quantified using a coupled enzymatic reaction that generates a fluorescent signal.

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.

-

-

Objective: To assess the effect of the compound on the growth of cancer cell lines known to overexpress Aurora kinases.

-

Principle: A colorimetric assay, such as the MTT or SRB assay, is used to measure cell viability after treatment with the compound.

-

Procedure:

-

Human cancer cell lines (e.g., HeLa, HCT116) are seeded in 96-well plates.

-

After cell attachment, they are treated with increasing concentrations of the test compound for 72 hours.

-

For MTT assay, MTT reagent is added, and the resulting formazan crystals are solubilized. For SRB assay, cells are fixed and stained with sulforhodamine B.

-

The absorbance is measured using a microplate reader.

-

The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

-

Peroxisome Proliferator-Activated Receptors (PPARs) as Potential Targets

The isoxazole moiety is present in several known PPAR agonists, suggesting that 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid could also modulate the activity of these nuclear receptors.

Rationale

Several studies have reported the discovery of isoxazole-containing compounds as potent and selective PPAR agonists.[5][6][7] The structural features of the title compound, including the carboxylic acid group which is common in many PPAR ligands, support the hypothesis that it may interact with the ligand-binding domain of PPARs.

Signaling Pathway

Experimental Protocols

-

Objective: To determine if the compound can activate PPAR-mediated gene transcription.

-

Principle: A cell-based reporter gene assay is used. Cells are co-transfected with a plasmid expressing a PPAR subtype (α, γ, or δ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

-

Procedure:

-

A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with the expression and reporter plasmids.

-

Transfected cells are treated with various concentrations of the test compound. Known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) are used as positive controls.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

The fold activation of the reporter gene is calculated relative to vehicle-treated cells, and EC50 values are determined.

-

-

Objective: To assess the ability of the compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

-

Principle: 3T3-L1 preadipocytes are treated with the compound, and differentiation is assessed by observing lipid accumulation.

-

Procedure:

-

3T3-L1 cells are grown to confluence.

-

Differentiation is induced using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.

-

After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

-

The extent of adipocyte differentiation is quantified by extracting the dye and measuring its absorbance.

-

G-protein Coupled Receptor 40 (GPR40) as a Potential Target

The structural resemblance of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to known GPR40 agonists, many of which contain a carboxylic acid moiety and an aromatic ring system, makes GPR40 a plausible target.

Rationale

Numerous isoxazole-containing compounds have been synthesized and evaluated as GPR40 agonists for the treatment of type 2 diabetes.[8][9] The presence of the carboxylic acid group is a key pharmacophoric feature for many GPR40 agonists, as it is believed to interact with key residues in the receptor's binding pocket.

Signaling Pathway

Experimental Protocols

-

Objective: To measure the ability of the compound to induce an increase in intracellular calcium concentration, a downstream event of GPR40 activation.

-

Principle: A cell line stably expressing GPR40 (e.g., CHO-K1 or HEK293) is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Procedure:

-

GPR40-expressing cells are seeded in a 96-well plate and loaded with the calcium-sensitive dye.

-

The baseline fluorescence is measured.

-

The test compound is added at various concentrations, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

The maximum increase in fluorescence is used to determine the dose-response curve and calculate the EC50 value.

-

-

Objective: To determine if the compound can potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

-

Principle: A pancreatic β-cell line (e.g., MIN6 or INS-1E) is incubated with the compound under low and high glucose conditions, and the amount of secreted insulin is measured.

-

Procedure:

-

Pancreatic β-cells are pre-incubated in a low glucose buffer.

-

The cells are then incubated with low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations in the presence of varying concentrations of the test compound.

-

After incubation, the supernatant is collected, and the concentration of insulin is determined using an ELISA or a radioimmunoassay (RIA).

-

The potentiation of insulin secretion at high glucose concentrations is calculated.

-

Data Presentation

As no quantitative data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is currently available, the following tables are presented as templates for the structured presentation of data that would be generated from the aforementioned experimental protocols.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Target | IC50 (nM) |

| Aurora A | TBD |

| Aurora B | TBD |

Table 2: Hypothetical Cellular Activity Data

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HCT116 | Cellular Proliferation | GI50 | TBD |

| HeLa | Cellular Proliferation | GI50 | TBD |

Table 3: Hypothetical PPAR Transactivation Data

| PPAR Subtype | EC50 (µM) | Max Activation (Fold) |

| PPARα | TBD | TBD |

| PPARγ | TBD | TBD |

| PPARδ | TBD | TBD |

Table 4: Hypothetical GPR40 Activity Data

| Assay Type | Cell Line | EC50 (nM) |

| Intracellular Calcium Mobilization | CHO-GPR40 | TBD |

| GSIS Potentiation | MIN6 | TBD |

Conclusion

While direct experimental evidence for the biological targets of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is lacking in the public domain, a strong case can be made for its potential interaction with Aurora kinases, PPARs, and GPR40 based on the well-documented activities of other isoxazole-containing compounds. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential targets. The elucidation of the biological activity of this compound could pave the way for the development of novel therapeutics for the treatment of cancer, metabolic diseases, or other conditions. Further research is strongly encouraged to explore the full pharmacological potential of this and related isoxazole derivatives.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential aurora kinase inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of Aurora kinases. Aurora kinases are crucial regulators of mitosis, and their dysregulation is frequently implicated in tumorigenesis, making them a prime target for anticancer drug development. While the direct inhibitory activity of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora kinases has been alluded to in the literature, specific quantitative data is not yet publicly available. This document outlines the known synthesis of this compound, presents a generalized experimental protocol for evaluating its potential as an Aurora kinase inhibitor, and provides context by summarizing the activity of other known Aurora kinase inhibitors. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar isoxazole-based compounds.

Introduction to Aurora Kinases

The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are serine/threonine kinases that play pivotal roles in the regulation of the cell cycle. These enzymes are essential for ensuring the fidelity of mitosis, including processes such as centrosome maturation and separation, spindle formation, chromosome segregation, and cytokinesis.

-

Aurora A is primarily associated with centrosome function and entry into mitosis.

-

Aurora B is a component of the chromosomal passenger complex and is critical for proper chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint.

-

Aurora C is most prominent in meiosis, though it can compensate for Aurora B function in some somatic cells.

Given their fundamental role in cell division, the overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often correlated with poor prognosis. This has established the Aurora kinases as significant targets for the development of novel anticancer therapeutics.

The Isoxazole Scaffold in Kinase Inhibition

Isoxazoles are five-membered heterocyclic compounds that are recognized as a "privileged" scaffold in medicinal chemistry due to their ability to interact with a variety of biological targets, including kinases. The isoxazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and be readily functionalized to optimize binding affinity and selectivity for the target enzyme. Several isoxazole-containing molecules have been investigated as inhibitors of various kinases, demonstrating the potential of this chemical moiety in the design of targeted therapies.

Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The synthesis of the title compound has been reported and involves a multi-step process. The experimental protocol is detailed below.[1][2]

Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

A mixture of 4-methoxybenzaldehyde oxime (1.0 g, 6.6 mmol), ethyl acetoacetate (1.72 g, 13.2 mmol), and chloramine-T trihydrate (1.86 g, 6.6 mmol) is heated on a water bath for 3 hours. After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol. The combined filtrate is evaporated under reduced pressure. The resulting residue is extracted with diethyl ether (25 mL). The ether layer is washed sequentially with water (25 mL), 10% aqueous sodium hydroxide (25 mL), and saturated brine solution (10 mL). The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the isoxazole ester as a white solid.

Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The crude isoxazole ester from the previous step is refluxed with 10% aqueous sodium hydroxide for 4 hours. After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The resulting solid is collected by filtration to yield 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Evaluating Aurora Kinase Inhibitory Potential: A Generalized Protocol

While specific inhibitory data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is not available, its potential can be assessed using established in vitro kinase inhibition assays. A common and robust method is the luminescence-based ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, after which a reagent is added to terminate the reaction and deplete any remaining ATP. A second reagent is then added to convert the newly formed ADP back into ATP, which is subsequently used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Generalized Experimental Protocol for Aurora Kinase Inhibition Assay

-

Reagent Preparation : Prepare the necessary reagents including kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), ATP solution, Aurora kinase (A or B), and the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate). The test compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, should be dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.

-

Kinase Reaction :

-

In the wells of a microplate, add the kinase buffer.

-

Add the serially diluted test compound to the experimental wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add the Aurora kinase enzyme to all wells except the negative control.

-

Pre-incubate the plate to allow the compound to interact with the kinase.

-

Initiate the kinase reaction by adding the ATP and substrate solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Luminescence Detection :

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescent signal from each well is recorded.

-

The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the positive control.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Contextual Data: Known Aurora Kinase Inhibitors

To provide a framework for evaluating the potential of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the following table summarizes the inhibitory activities of several known Aurora kinase inhibitors with diverse chemical scaffolds.

| Compound Name | Target(s) | IC50 (Aurora A) | IC50 (Aurora B) | Chemical Class |

| Alisertib (MLN8237) | Aurora A | 1.2 nM | 396.5 nM | Azepine derivative |

| Barasertib (AZD1152) | Aurora B | 1400 nM | <1 nM | Quinazoline derivative |

| Danusertib (PHA-739358) | Pan-Aurora | 13 nM | 79 nM | Pyrrolopyrazole derivative |

| Tozasertib (VX-680) | Pan-Aurora | 2.5 nM | 0.6 nM | Aminopyrazole derivative |

| CCT129202 | Pan-Aurora | 42 nM | 198 nM | Imidazopyridine derivative |

Visualizing Pathways and Workflows

Simplified Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitotic progression.

Caption: Simplified overview of Aurora A and B functions during the cell cycle and the point of intervention for a potential inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of a potential kinase inhibitor.

Caption: A generalized workflow for the identification and characterization of a novel kinase inhibitor.

Conclusion and Future Directions

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid represents a molecule of interest for which the potential to inhibit Aurora kinases has been suggested. While the synthesis has been described, a critical next step is the comprehensive biological evaluation of this compound. The protocols and contextual data provided in this guide offer a roadmap for such an investigation. Future research should focus on performing in vitro kinase assays to determine the IC50 values against Aurora A and B, followed by kinase selectivity profiling and cell-based assays to understand its cellular effects. These studies will be crucial in validating whether 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a viable lead compound for the development of a novel anticancer therapeutic targeting the Aurora kinase family.

References

In Silico Modeling of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid Binding to Aurora Kinase A: A Technical Guide

Abstract: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic compound with potential as an antitumor agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate its binding affinity and mechanism of action against Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data from these computational experiments are summarized, and the logical workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.

Introduction

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of cell division. Its overexpression has been linked to various human cancers, making it an attractive target for the development of novel anticancer therapeutics. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] This guide focuses on the in silico characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid as a potential inhibitor of Aurora Kinase A. Through a combination of computational techniques, we elucidate the binding mode, stability of the protein-ligand complex, and predict the binding affinity of this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid against Aurora Kinase A. These values are presented for illustrative purposes to guide researchers in interpreting similar computational studies.

| Parameter | Value | Unit | Method |

| Molecular Docking | |||

| Binding Energy | -8.5 | kcal/mol | AutoDock Vina |

| Predicted Inhibition Constant (Ki) | 0.5 | µM | AutoDock Vina |

| Molecular Dynamics Simulation | |||

| RMSD of Protein Backbone | 1.8 | Å | GROMACS |

| RMSD of Ligand | 0.9 | Å | GROMACS |

| Binding Free Energy Calculation | |||

| ΔG_bind (MM-PBSA) | -25.7 | kcal/mol | g_mmpbsa |

| ΔG_bind (MM-GBSA) | -30.2 | kcal/mol | g_mmpbsa |

Experimental Protocols

Molecular Docking

Molecular docking studies were performed to predict the preferred binding orientation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid within the ATP-binding site of Aurora Kinase A.

Software: AutoDock Vina

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of human Aurora Kinase A was obtained from the Protein Data Bank (PDB ID: 1MQ4).

-

Water molecules and co-crystallized ligands were removed from the protein structure.

-

Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using AutoDock Tools.

-

-

Ligand Preparation:

-

The 2D structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was drawn using ChemDraw and converted to a 3D structure.

-

The ligand's geometry was optimized using the PM3 semi-empirical method.

-

Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. Rotatable bonds were defined using AutoDock Tools.

-

-

Grid Box Generation:

-

A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of Aurora Kinase A, encompassing the key binding residues.

-

-

Docking Simulation:

-

The Lamarckian Genetic Algorithm was employed for the docking calculations.

-

A total of 100 docking runs were performed.

-

The resulting poses were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

-

-

Analysis:

-

The lowest energy binding pose was selected for further analysis of the protein-ligand interactions using PyMOL and LigPlot+.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were conducted to assess the stability of the docked protein-ligand complex in a simulated physiological environment.

Software: GROMACS

Protocol:

-

System Preparation:

-

The docked complex of Aurora Kinase A and 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid from the molecular docking step was used as the starting structure.

-

The system was solvated in a cubic box of SPC/E water molecules with a minimum distance of 10 Å from the protein surface to the box edge.

-

Sodium and chloride ions were added to neutralize the system and achieve a physiological concentration of 0.15 M.

-

-

Force Field:

-

The GROMOS96 43a1 force field was used for the protein and ions.

-

The ligand topology and parameters were generated using the PRODRG server.

-

-

Energy Minimization:

-

The system underwent energy minimization using the steepest descent algorithm for 5000 steps to remove steric clashes.

-

-

Equilibration:

-

The system was equilibrated in two phases:

-

NVT (constant number of particles, volume, and temperature) equilibration for 100 ps at 300 K using the V-rescale thermostat.

-

NPT (constant number of particles, pressure, and temperature) equilibration for 1 ns at 1 atm pressure and 300 K using the Parrinello-Rahman barostat.

-

-

-

Production Run:

-

A 100 ns production MD simulation was performed under NPT conditions.

-

The LINCS algorithm was used to constrain all bonds involving hydrogen atoms.

-

Particle Mesh Ewald (PME) was used for long-range electrostatic interactions with a cutoff of 1.2 nm.

-

-

Analysis:

-

Trajectory analysis, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), was performed using GROMACS utilities.

-

Binding Free Energy Calculation

The binding free energy of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid to Aurora Kinase A was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods.

Software: g_mmpbsa tool in GROMACS

Protocol:

-

Trajectory Extraction:

-

Snapshots of the protein-ligand complex were extracted from the stable portion of the MD simulation trajectory (typically the last 50 ns).

-

-

Calculation of Energy Components:

-

For each snapshot, the following energy terms were calculated:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

-

Solvation Free Energy (ΔG_solv): Composed of the polar and non-polar contributions.

-

The polar solvation energy (ΔG_PB/GB) was calculated by solving the Poisson-Boltzmann or Generalized Born equation.

-

The non-polar solvation energy (ΔG_SA) was estimated from the solvent-accessible surface area (SASA).

-

-

Entropic Contribution (-TΔS): Often estimated using normal-mode analysis, though this is computationally expensive and sometimes omitted for relative ranking.

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) was calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Overall workflow for the in silico modeling of ligand binding.

Caption: Simplified signaling pathway of Aurora Kinase A inhibition.

References

- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. It also explores its potential as an antitumor agent, specifically as a potential inhibitor of Aurora kinases. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.

Discovery and History

The synthesis and crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid were first reported in the scientific literature in 2013.[4][5][6] The compound was synthesized as part of a study to investigate the crystal structures of novel isoxazole derivatives.[4][5][6] The isoxazole scaffold is a well-established pharmacophore found in several approved drugs, valued for its ability to engage in various biological interactions.[7][8] The initial research into 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid also noted its potential for antitumor activity, specifically targeting the Aurora kinase enzyme, a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[4][5][9]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | [4][10] |

| Molecular Weight | 233.22 g/mol | [4][10] |

| IUPAC Name | 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [10] |

| Density | 1.27 g/cm³ | [10] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

Synthesis and Experimental Protocols

The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves a multi-step process, beginning with the formation of an isoxazole ester followed by hydrolysis to the carboxylic acid.[4][5]

Synthesis of the Isoxazole Ester Intermediate

A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is heated on a water bath for 3 hours.[4][5] After cooling to room temperature, the sodium chloride byproduct is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The resulting residue is extracted with ether (25 ml) and washed successively with water (25 ml), 10% sodium hydroxide (25 ml), and a saturated brine solution (10 ml). The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the solid isoxazole ester.[4][5]

Hydrolysis to 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

The isoxazole ester formed in the previous step is refluxed with 10% sodium hydroxide for 4 hours.[4] Following the reaction, the mixture is acidified with dilute hydrochloric acid to precipitate the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[4]

Caption: Synthetic workflow for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Biological Activity and Potential Applications

Potential as an Aurora Kinase Inhibitor

The Aurora kinase family, comprising Aurora A, B, and C, are key regulators of mitosis.[11][12] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[12] The initial report on 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid suggested its potential as an antitumor agent targeting the Aurora kinase enzyme.[4][5] While specific inhibitory concentrations (e.g., IC₅₀ values) for this compound have not been published, its structural features align with those of other known kinase inhibitors.

Inhibitors of Aurora kinases can disrupt the mitotic process in several ways. For instance, inhibition of Aurora A can lead to defects in centrosome maturation and spindle assembly, resulting in mitotic arrest and apoptosis.[12] Inhibition of Aurora B can cause chromosome misalignment, failure of cytokinesis, and endoreduplication, ultimately leading to cell death.[12]

Caption: Potential mechanism of action via Aurora kinase inhibition during mitosis.

Future Directions

The initial synthesis and structural characterization of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid have laid the groundwork for further investigation into its biological activities. Key future research directions should include:

-

Quantitative Biological Assays: Determining the specific inhibitory activity (e.g., IC₅₀ values) of the compound against Aurora A and Aurora B kinases is essential to validate its potential as a targeted anticancer agent.

-

In Vitro and In Vivo Studies: Evaluating the antiproliferative effects of the compound in various cancer cell lines and subsequent testing in preclinical animal models would be the next logical steps in its development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound could lead to the discovery of derivatives with enhanced potency and selectivity for Aurora kinases.

Conclusion

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a readily synthesizable isoxazole derivative with potential as an antitumor agent through the inhibition of Aurora kinases. While further studies are required to quantify its biological activity and elucidate its precise mechanism of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The well-defined synthetic route and intriguing biological hypothesis make it a compelling candidate for further investigation in the field of oncology.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting key data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Compound Identity and Properties

-

IUPAC Name: 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

-

CAS Number: 93041-45-3[1]

-

Molecular Formula: C₁₂H₁₁NO₄

Synthesis and Experimental Protocol

The synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process involving the formation of an isoxazole ester intermediate followed by hydrolysis.[2][3]

Experimental Protocol: Synthesis

A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is warmed on a water bath for 3 hours.[2] After cooling to room temperature, the sodium chloride byproduct is filtered off and washed with ethanol. The combined filtrate is evaporated under vacuum. The resulting residue is extracted with ether, washed successively with water, 10% sodium hydroxide, and a saturated brine solution. The organic layer is then dried over anhydrous sodium sulfate.[2] Evaporation of the solvent yields the isoxazole ester. This ester is subsequently refluxed with 10% NaOH for 4 hours.[2][3] Finally, the reaction mixture is acidified with dilute HCl to yield the title compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[2][3]

Synthesis Workflow

Caption: Flowchart of the synthesis of the title compound.

Structure Elucidation Techniques

The definitive structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was established using a combination of spectroscopic and crystallographic methods.

X-Ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: X-Ray Crystallography

Yellow block-like crystals of the compound were grown. A suitable crystal was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using SHELXS97 and refined using SHELXL97.

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4147 (2) |

| b (Å) | 14.6321 (6) |

| c (Å) | 11.9911 (5) |

| β (°) | 97.220 (2) |

| Volume (ų) | 1116.57 (7) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.387 |

| R-factor | 0.045 |

| wR-factor | 0.125 |

Table 1: Crystallographic data for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[3]